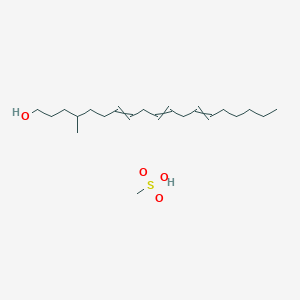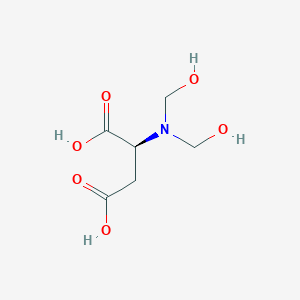
4-(But-3-en-2-yl)-4'-fluoro-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(But-3-en-2-yl)-4’-fluoro-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a but-3-en-2-yl group and a fluoro substituent on the biphenyl structure. Biphenyl derivatives are known for their wide range of applications in various fields, including materials science, pharmaceuticals, and organic synthesis.
Vorbereitungsmethoden
The synthesis of 4-(But-3-en-2-yl)-4’-fluoro-1,1’-biphenyl can be achieved through several synthetic routes. One common method involves the coupling of 4-fluorobiphenyl with a but-3-en-2-yl halide under palladium-catalyzed cross-coupling conditions. The reaction typically takes place in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate, in a suitable solvent like dimethylformamide. The reaction conditions, including temperature and reaction time, can be optimized to achieve high yields of the desired product.
Analyse Chemischer Reaktionen
4-(But-3-en-2-yl)-4’-fluoro-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.
Substitution: The fluoro substituent on the biphenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Hydrogenation: The but-3-en-2-yl group can be hydrogenated using hydrogen gas in the presence of a palladium catalyst to form the corresponding saturated alkyl derivative.
Wissenschaftliche Forschungsanwendungen
4-(But-3-en-2-yl)-4’-fluoro-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme-catalyzed reactions and as a substrate for investigating enzyme specificity and activity.
Industry: The compound is used in the production of advanced materials, such as liquid crystals and polymers, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 4-(But-3-en-2-yl)-4’-fluoro-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The fluoro substituent on the biphenyl ring can enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of their activity. The but-3-en-2-yl group can also influence the compound’s lipophilicity and membrane permeability, affecting its distribution and bioavailability in biological systems.
Vergleich Mit ähnlichen Verbindungen
4-(But-3-en-2-yl)-4’-fluoro-1,1’-biphenyl can be compared with other similar compounds, such as:
4-(But-3-en-2-yl)-4’-chloro-1,1’-biphenyl: This compound has a chloro substituent instead of a fluoro group, which can affect its reactivity and binding properties.
4-(But-3-en-2-yl)-4’-methyl-1,1’-biphenyl: The presence of a methyl group instead of a fluoro group can influence the compound’s steric and electronic properties.
4-(But-3-en-2-yl)-4’-methoxy-1,1’-biphenyl: The methoxy substituent can alter the compound’s polarity and hydrogen bonding interactions.
The unique combination of the but-3-en-2-yl group and the fluoro substituent in 4-(But-3-en-2-yl)-4’-fluoro-1,1’-biphenyl gives it distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
61510-67-6 |
|---|---|
Molekularformel |
C16H15F |
Molekulargewicht |
226.29 g/mol |
IUPAC-Name |
1-but-3-en-2-yl-4-(4-fluorophenyl)benzene |
InChI |
InChI=1S/C16H15F/c1-3-12(2)13-4-6-14(7-5-13)15-8-10-16(17)11-9-15/h3-12H,1H2,2H3 |
InChI-Schlüssel |
GVTXXBQOYKUQLV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C=C)C1=CC=C(C=C1)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[(bromoacetyl)oxy]-5-nitrobenzoate](/img/structure/B14587239.png)
![1-[2-(Naphthalen-1-yl)hexyl]-1H-imidazole](/img/structure/B14587244.png)

silane](/img/structure/B14587246.png)

![1,3,3-Trimethylbicyclo[2.2.2]oct-5-en-2-one](/img/structure/B14587262.png)
![3,4-Dichloro-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14587264.png)
![1-[(2-Methyl-1,3-benzoxazol-6-yl)oxy]-3-[(pyridin-2-yl)amino]propan-2-ol](/img/structure/B14587268.png)


![1-[4-(Propan-2-yl)phenyl]-2,3-dihydro-1H-inden-1-ol](/img/structure/B14587288.png)
![1-Pentanone, 1-[3-(chloromethyl)oxiranyl]-](/img/structure/B14587295.png)

![7-[Acryloyl(nonyl)amino]heptanoic acid](/img/structure/B14587303.png)
